N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features a combination of fluorinated aromatic and thiophene moieties linked through an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3,4-difluoroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: : Preparation of the intermediate
- React 3,4-difluoroaniline with oxalyl chloride in anhydrous dichloromethane.
- Reaction conditions: Room temperature, under nitrogen atmosphere.
- Product: 3,4-difluorophenyl isocyanate.
-
Step 2: : Formation of the final product
- Add thiophen-2-ylmethylamine to the reaction mixture.
- Reaction conditions: Stirring at room temperature for several hours.
- Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of fluorinated aromatic compounds with biological systems, providing insights into their behavior and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-difluorophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(3,4-difluorophenyl)-N2-(benzyl)oxalamide
Uniqueness
N1-(3,4-difluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both fluorinated aromatic and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the thiophene ring provides additional sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOBGOAJNMKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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